molecular formula C18H20N2O2S B5809737 2-[(2-anilino-2-oxoethyl)thio]-N-(3,4-dimethylphenyl)acetamide

2-[(2-anilino-2-oxoethyl)thio]-N-(3,4-dimethylphenyl)acetamide

Cat. No. B5809737
M. Wt: 328.4 g/mol
InChI Key: WFIJNSYHBHSYGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-anilino-2-oxoethyl)thio]-N-(3,4-dimethylphenyl)acetamide is a chemical compound that is used in scientific research to study its mechanism of action and its biochemical and physiological effects. This compound is synthesized in the laboratory using specific methods and techniques, and its properties and applications are being investigated by researchers worldwide.

Mechanism of Action

The mechanism of action of 2-[(2-anilino-2-oxoethyl)thio]-N-(3,4-dimethylphenyl)acetamide involves the inhibition of specific enzymes and signaling pathways that are involved in cell growth and survival. This compound has been shown to target the Akt/mTOR signaling pathway, which is frequently dysregulated in cancer cells, leading to uncontrolled cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(2-anilino-2-oxoethyl)thio]-N-(3,4-dimethylphenyl)acetamide include the induction of apoptosis in cancer cells, the inhibition of cell growth and proliferation, and the modulation of various signaling pathways and enzymes involved in cellular processes. This compound has also been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(2-anilino-2-oxoethyl)thio]-N-(3,4-dimethylphenyl)acetamide in lab experiments is its specificity for cancer cells, which makes it a promising candidate for targeted cancer therapies. However, this compound also has limitations, including its potential toxicity and its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on 2-[(2-anilino-2-oxoethyl)thio]-N-(3,4-dimethylphenyl)acetamide, including the development of more efficient synthesis methods, the investigation of its effects on other signaling pathways and enzymes, and the exploration of its potential therapeutic applications in other diseases besides cancer. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for maximum efficacy and minimal toxicity.

Synthesis Methods

The synthesis of 2-[(2-anilino-2-oxoethyl)thio]-N-(3,4-dimethylphenyl)acetamide involves the reaction of aniline with 2-chloroethyl isothiocyanate, followed by the addition of N-(3,4-dimethylphenyl)acetamide. The resulting compound is purified and characterized using various analytical techniques, including NMR spectroscopy, IR spectroscopy, and mass spectrometry.

Scientific Research Applications

2-[(2-anilino-2-oxoethyl)thio]-N-(3,4-dimethylphenyl)acetamide is used in scientific research to study its mechanism of action and its effects on biochemical and physiological processes. This compound is particularly useful in the field of cancer research, where it has been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death).

properties

IUPAC Name

2-[2-(3,4-dimethylanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c1-13-8-9-16(10-14(13)2)20-18(22)12-23-11-17(21)19-15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFIJNSYHBHSYGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSCC(=O)NC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(3,4-dimethylanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide

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